molecular formula C12H9NO3 B11886129 3-Formyl-2-methylquinoline-4-carboxylic acid

3-Formyl-2-methylquinoline-4-carboxylic acid

Cat. No.: B11886129
M. Wt: 215.20 g/mol
InChI Key: IGIXRSLNQUHGQU-UHFFFAOYSA-N
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Description

3-Formyl-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with formyl, methyl, and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin reacts with methyl ketones in the presence of a base. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs microwave irradiation techniques to enhance reaction efficiency and yield. This method is environmentally friendly and reduces the use of harmful solvents. The use of transition metal catalysts and ionic liquids in these reactions further improves the atom economy and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: 3-Carboxy-2-methylquinoline-4-carboxylic acid.

    Reduction: 3-Hydroxymethyl-2-methylquinoline-4-carboxylic acid.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-Formyl-2-methylquinoline-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes. The specific pathways involved depend on the functional groups present and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the formyl and methyl groups, making it less reactive in certain chemical reactions.

    2-Methylquinoline-4-carboxylic acid: Lacks the formyl group, affecting its oxidation and reduction reactions.

    3-Formylquinoline-4-carboxylic acid: Lacks the methyl group, influencing its substitution reactions.

Uniqueness

3-Formyl-2-methylquinoline-4-carboxylic acid is unique due to the presence of all three functional groups (formyl, methyl, and carboxylic acid), which provide a wide range of reactivity and applications. This combination of functional groups makes it a valuable compound for synthetic and medicinal chemistry.

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

3-formyl-2-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H9NO3/c1-7-9(6-14)11(12(15)16)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H,15,16)

InChI Key

IGIXRSLNQUHGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C=O)C(=O)O

Origin of Product

United States

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